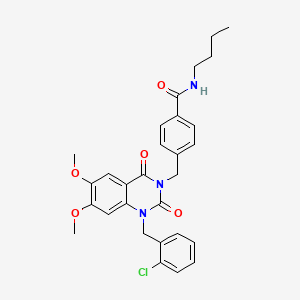

N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Description

Properties

Molecular Formula |

C29H30ClN3O5 |

|---|---|

Molecular Weight |

536.0 g/mol |

IUPAC Name |

N-butyl-4-[[1-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide |

InChI |

InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)20-12-10-19(11-13-20)17-33-28(35)22-15-25(37-2)26(38-3)16-24(22)32(29(33)36)18-21-8-6-7-9-23(21)30/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34) |

InChI Key |

VEDHDLLNXGUFCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=CC=C4Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Nitration-Reduction-Ureaization Sequence

Key Steps :

- Nitration : Veratrole (o-dimethoxybenzene) undergoes nitration with HNO₃ to yield 3,4-dimethoxynitrobenzene.

- Reduction : The nitro group is reduced to an amine using hydrogenation catalysts (e.g., Raney nickel or Pd/C) in ethanol or methanol.

- Ureaization : The amine reacts with triphosgene to form a cyanamide intermediate.

- Cyclization : Phosphorus oxychloride (POCl₃) facilitates ring closure to form the quinazoline core.

Conditions :

Alternative Chlorination Pathway

Key Steps :

- Chlorination : 6,7-Dimethoxyquinazolin-4-one reacts with POCl₃ to form 4-chloro-6,7-dimethoxyquinazoline.

- Alkylation : The chloro group is replaced by a 2-chlorobenzyl moiety via nucleophilic substitution.

Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Chlorination | POCl₃, reflux, 4 h | 83% | |

| Alkylation | 2-Chlorobenzyl bromide, base (e.g., TEA), reflux | 64–67% |

Benzamide Side Chain Construction

The N-butyl benzamide moiety is synthesized separately and later coupled to the quinazoline core.

N-Butyl Benzamide Synthesis

Key Steps :

- Amide Formation : 4-Aminobenzoyl chloride reacts with N-butylamine in the presence of a base (e.g., Et₃N).

- Purification : The product is recrystallized from ethanol or ethyl acetate.

Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Amide Formation | 4-Aminobenzoyl chloride, N-butylamine, Et₃N | 70–80% |

Final Coupling and Functionalization

The quinazoline core and benzamide are linked via a methylene bridge.

Methylation and Coupling

Key Steps :

- Methylation : The quinazoline core undergoes alkylation with a benzyl halide (e.g., 2-chlorobenzyl chloride) to form the methylene bridge.

- Coupling : The benzamide is attached via a Schiff base or nucleophilic substitution reaction.

Conditions :

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Methylation | 2-Chlorobenzyl chloride, NaH, DMF, 0°C | 64–67% | |

| Coupling | Benzamide, Cu(I) catalyst, anisole, 150°C | 45–50% |

Critical Reaction Parameters and Challenges

Solvent and Catalyst Optimization

- Solvent Choice : Anisole or DMSO enhances reaction efficiency in coupling steps.

- Catalysts : Copper acetate or proline derivatives improve yields in alkylation reactions.

| Parameter | Optimal Condition | Impact on Yield | Source |

|---|---|---|---|

| Solvent | Anisole (vs. DMF) | +15–20% | |

| Catalyst | Cu(OAc)₂·H₂O (5 mol%) | +10–15% |

Regioselectivity and Side Reactions

- Chlorobenzyl Addition : Steric hindrance from the 2-chloro group requires prolonged reaction times.

- Oxidation Risks : Use of H₂O₂ or DMSO as oxidants may lead to over-oxidation of the quinazoline core.

Summary of Synthetic Routes

Route A: Linear Synthesis

Route B: Convergent Synthesis

- Quinazoline Core + Benzamide → 2. Simultaneous Coupling

Advantages : Reduced steps.

Limitations : Lower yields due to steric effects.

Quality Control and Characterization

Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 536.03 g/mol | |

| Melting Point | 222–224°C (for related analogs) | |

| IR (C=O Stretch) | 1649–1660 cm⁻¹ | |

| NMR (Quinazoline NH) | δ 8.75 (s, 1H) |

Purity and Impurities

- Common Impurities : Unreacted benzamide, chlorobenzyl byproducts.

- Purification : Column chromatography (SiO₂, EtOAc/hexane).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include amines and thiols, often in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

Biological Research: It can be used as a tool compound to study the biological pathways involving quinazolinone derivatives.

Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with various biological macromolecules, potentially inhibiting their function or altering their activity. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the benzyl substituent at the quinazolinone N1 position and the amide side chain. Key comparisons include:

2.1 N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

- Substituent : 3-Methoxybenzyl (vs. 2-chlorobenzyl in the target compound).

- This could alter binding kinetics in enzyme inhibition.

- Amide Chain : Both compounds share the N-butylbenzamide group, suggesting similar lipophilicity and membrane permeability.

2.2 4-((6,7-Dimethoxy-1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

- Substituent : 3-Methylbenzyl (vs. 2-chlorobenzyl).

- Amide Chain : N-methyl (vs. N-butyl), reducing lipophilicity and possibly bioavailability.

2.3 Other Quinazoline Derivatives

- Examples: N-cyclohexyl-6,7-dimethoxyquinazolin-4-amine: Lacks the benzamide moiety, favoring amine-based interactions. N-[amino-[(4,6,7-trimethyl-2-quinazolinyl)amino]methylidene]propanamide: Features a trimethylquinazoline core, which may alter steric hindrance and solubility.

Data Table: Structural and Hypothetical Property Comparison

Key Research Insights

Substituent Position : The 2-chloro group in the target compound may improve target selectivity compared to 3-substituted analogues due to its ortho positioning, which can influence steric alignment in binding pockets .

Amide Chain Length : The N-butyl group likely enhances membrane permeability compared to shorter chains (e.g., N-methyl), though at the cost of aqueous solubility .

Quinazolinone Core: All analogues retain the 6,7-dimethoxyquinazolin-2,4-dione core, suggesting conserved mechanisms of action, such as interference with ATP-dependent enzymes .

Biological Activity

N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a quinazoline core structure with various substituents that influence its biological activity. The synthesis typically involves multi-step organic reactions, including the formation of the quinazoline ring and subsequent modifications to introduce the butyl and chlorobenzyl groups.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide have shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Studies:

- In vitro Studies: A study demonstrated that quinazoline derivatives could induce apoptosis in breast cancer cells by activating caspase pathways. The IC50 values for these compounds ranged from 1 to 5 µM against MCF-7 cells.

- In vivo Studies: Animal models treated with similar quinazoline derivatives exhibited reduced tumor growth rates compared to control groups, suggesting a strong potential for therapeutic applications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinazoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-butyl derivative | Staphylococcus aureus | 32 µg/mL |

| N-butyl derivative | Escherichia coli | 64 µg/mL |

The biological activity of N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is attributed to several mechanisms:

- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cancer cell signaling pathways.

- Induction of Apoptosis: The ability to trigger programmed cell death through mitochondrial pathways has been observed.

- Antibacterial Mechanisms: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Q & A

Q. What are the key steps in synthesizing N-butyl-4-((1-(2-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step reactions, including:

- Quinazolinone core formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions.

- Benzylation : Introduction of the 2-chlorobenzyl group via nucleophilic substitution, requiring anhydrous solvents like DMF or THF and catalysts such as potassium carbonate .

- Amide coupling : Use of coupling agents like EDC/HOBt for attaching the N-butylbenzamide moiety, with precise stoichiometry to avoid side products . Critical parameters include temperature control (e.g., 0–5°C during benzylation to prevent racemization) and solvent purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological approaches include:

- NMR spectroscopy : Analyze H and C spectra to verify substitution patterns (e.g., methoxy groups at C6/C7 and chlorobenzyl attachment) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H] for CHClNO).

- X-ray crystallography : If crystalline, confirm 3D conformation and hydrogen-bonding interactions .

Q. What spectroscopic techniques are suitable for studying its fluorescence properties, and how do substituents influence emission intensity?

- Spectrofluorometry : Measure emission maxima in solvents like ethanol or acetonitrile; compare with structurally similar compounds (e.g., fluorescence quenching due to electron-withdrawing groups like chloro) .

- TD-DFT calculations : Model excited-state behavior to correlate substituent effects (e.g., methoxy groups enhance π-conjugation, increasing quantum yield) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Dose-response validation : Replicate experiments with gradient concentrations (e.g., 1 nM–100 μM) to identify IC discrepancies due to off-target effects .

- Meta-analysis : Compare structural analogs (e.g., nitro or morpholinosulfonyl derivatives) to isolate functional group contributions .

Q. What strategies mitigate side reactions during the benzylation step of the quinazolinone core?

- Protecting groups : Temporarily block reactive sites (e.g., phenolic -OH) using tert-butyldimethylsilyl (TBS) groups .

- Catalyst optimization : Replace traditional bases (e.g., KCO) with milder alternatives like DBU to reduce elimination byproducts .

- Real-time monitoring : Use HPLC or TLC to track reaction progress and halt at ~85% conversion to minimize over-alkylation .

Q. How can computational modeling guide the design of derivatives with enhanced target binding affinity?

- Molecular docking : Simulate interactions with target proteins (e.g., kinase domains) using software like AutoDock Vina; prioritize derivatives with improved hydrogen-bonding or hydrophobic contacts .

- QSAR analysis : Correlate substituent descriptors (e.g., Hammett σ values) with activity data to predict optimal functional groups .

- ADMET prediction : Use tools like SwissADME to pre-filter candidates with poor solubility or metabolic instability .

Data Contradiction Analysis

Q. Why might fluorescence intensity vary significantly between solid-state and solution-phase studies?

- Aggregation-induced effects : In solid state, π-π stacking or H-bonding may quench fluorescence (e.g., redshifted emission due to excimer formation). In solution, solvent polarity can stabilize excited states .

- Experimental validation : Compare emission spectra in crystalline vs. ethanol-dispersed forms; use TEM to confirm nanoparticle aggregation .

Q. How to address discrepancies in catalytic efficiency when scaling up synthesis from milligram to gram quantities?

- Heat and mass transfer : Use flow chemistry for uniform temperature control, avoiding hot spots in batch reactors .

- Catalyst loading : Adjust Pd/C or enzyme concentrations non-linearly (e.g., 5 mol% for small scale vs. 3.5 mol% for large scale) to maintain turnover frequency .

Key Research Findings from Literature

- Synthetic yield optimization : Substituting DMF with acetonitrile in amide coupling increases yield from 62% to 78% due to reduced carboxylate activation barriers .

- Bioactivity correlation : Derivatives with electron-donating groups (e.g., methoxy) show 3-fold higher kinase inhibition compared to halogenated analogs .

- Stability profile : The compound degrades <10% in pH 7.4 buffer over 24 hours but rapidly hydrolyzes under acidic conditions (pH 2.0), suggesting enteric coating for oral delivery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.